molecular formula C15H21NO4 B173464 (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid CAS No. 198493-85-5

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

Cat. No.: B173464
CAS No.: 198493-85-5
M. Wt: 279.33 g/mol
InChI Key: XFSLNPBJZAPTMM-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Renin Inhibition

  • Renin Inhibitors : A study by Thaisrivongs et al. (1987) focused on the synthesis of a carboxylic acid, which is an intermediate useful for preparing renin inhibitory peptides. These peptides containing a dipeptide isostere, similar in structure to (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, have been found potent against human plasma renin, suggesting their significant role in hypertension treatment (Thaisrivongs et al., 1987).

Application in Stereocontrolled Synthesis

  • Synthesis of Methylisocitrate : Darley et al. (2003) reported on the stereocontrolled synthesis of (2R,3S)- and (2S,3R)-2-methylisocitrate, starting from lactic acid derivatives. This synthesis is crucial for understanding the methylcitrate cycle in bacteria and fungi, highlighting the importance of similar stereoisomers in biological processes (Darley et al., 2003).

Application in Amino Acid Synthesis

  • Synthesis of Diamino Acids : Kano et al. (1988) explored the synthesis of β, γ-diamino acids from D-Phenylalanine, involving compounds structurally similar to this compound. This research contributes to the field of non-natural amino acid synthesis, valuable in peptide research and drug design (Kano et al., 1988).

Application in Optical Active Compound Synthesis

  • Optically Active Compound Synthesis : Shiraiwa et al. (2003) focused on synthesizing optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process involving intermediates similar to this compound. This synthesis is important for producing compounds with specific optical activities, which is crucial in drug development and chiral chemistry (Shiraiwa et al., 2003).

Properties

IUPAC Name

(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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